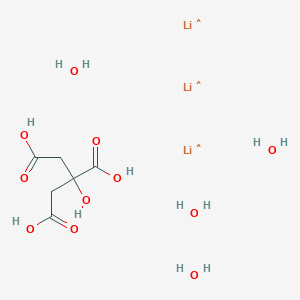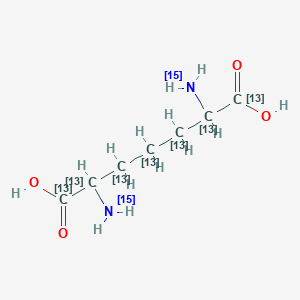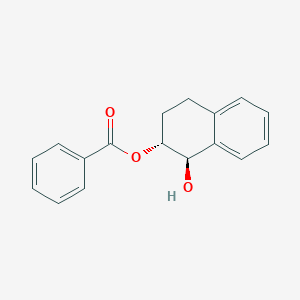
APN-Amine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of APN-Amine HCl typically involves the reaction of 4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)benzaldehyde with propiolonitrile in the presence of a suitable catalyst. The reaction conditions often include a basic medium to facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in powder form and stored at temperatures between 2-8°C to maintain its stability .
化学反応の分析
Types of Reactions
APN-Amine HCl undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The amino group readily reacts with activated carboxylic acids (e.g., NHS-esters) in basic conditions to produce stable amide bonds.
Coupling Reactions: The APN group can be used for coupling with free thiols, such as labeling free cysteines in proteins.
Common Reagents and Conditions
Reagents: NHS-esters, activated carboxylic acids, free thiols.
Conditions: Mild reaction conditions in biological media, typically at room temperature.
Major Products
The major products formed from these reactions are stable amide bonds and labeled proteins, which are crucial for various biochemical applications .
科学的研究の応用
APN-Amine HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker for thiol-to-carboxyl coupling, facilitating the synthesis of complex molecules.
Biology: Employed in protein labeling, particularly for labeling free cysteines in proteins.
Industry: Applied in the production of polymers and other materials requiring precise molecular coupling.
作用機序
The mechanism of action of APN-Amine HCl involves the formation of stable amide bonds through nucleophilic substitution. The amino group reacts with activated carboxylic acids in basic conditions, while the APN group couples with free thiols. This dual functionality allows for high selectivity and efficiency in various biochemical processes .
類似化合物との比較
Similar Compounds
APN-Maleimide: Another bifunctional crosslinker used for thiol-to-carboxyl coupling.
TCO-amine HCl salt: Used for similar coupling reactions but with different selectivity and reaction conditions.
1-(2-Aminoethyl)maleimide hydrochloride: Utilized in similar applications but with variations in molecular structure and reactivity.
Uniqueness
APN-Amine HCl stands out due to its high selectivity in biological media and mild reaction conditions, making it particularly suitable for sensitive biochemical applications. Its ability to form stable amide bonds and label free cysteines in proteins adds to its versatility and effectiveness in various scientific and industrial fields .
特性
分子式 |
C12H10ClN5 |
|---|---|
分子量 |
259.69 g/mol |
IUPAC名 |
3-[4-[4-(aminomethyl)triazol-1-yl]phenyl]prop-2-ynenitrile;hydrochloride |
InChI |
InChI=1S/C12H9N5.ClH/c13-7-1-2-10-3-5-12(6-4-10)17-9-11(8-14)15-16-17;/h3-6,9H,8,14H2;1H |
InChIキー |
JZGAUVVBWJHLGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC#N)N2C=C(N=N2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)





![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)

